
N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
N-(3-chloro-4-methoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide, and its derivatives, have been a subject of research in the field of organic chemistry, particularly in the synthesis of novel compounds. For instance, Sunder and Maleraju (2013) synthesized derivatives of this compound, confirming their structures through spectroscopic methods like NMR, IR, and Mass spectra. These derivatives showed significant anti-inflammatory activity in their study (Sunder & Maleraju, 2013).
Biological Activities
Various studies have explored the biological activities of compounds related to this compound. For example, research on similar chloroacetamide derivatives has found applications in controlling annual grasses and broad-leaved weeds in agriculture (Weisshaar & Böger, 1989). Additionally, compounds with the pyrazole moiety have been evaluated for their antipsychotic-like profiles in behavioral animal tests, indicating potential applications in the field of neuropsychiatric drug development (Wise et al., 1987).
Antitumor Screening
The antitumor properties of pyrazole derivatives have also been a significant area of research. Farag et al. (2008) investigated the synthesis and antitumor screening of novel N-phenylpyrazole derivatives against Ehrlich Ascites Carcinoma tumor cells, highlighting the potential of these compounds in cancer therapy (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Anticancer Activity
In the field of cancer research, novel pyrazoline-bearing hybrid molecules have been synthesized and shown to exhibit anticancer properties. Yushyn, Holota, and Lesyk (2022) proposed a cost-effective approach for synthesizing such molecules, with one compound demonstrating significant anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).
Hydrogen Bonding and Molecular Conformations
The study of molecular conformations and hydrogen bonding patterns in related compounds has been essential for understanding their chemical properties and potential applications. Narayana et al. (2016) investigated different molecular conformations in three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, contributing to the understanding of their structural motifs (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-24(2)20-16(14-7-5-4-6-8-14)12-25(23-20)13-19(26)22-15-9-10-18(27-3)17(21)11-15/h4-12H,13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCZUKYXMMLBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
![2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2794650.png)
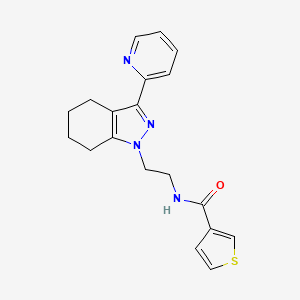
![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
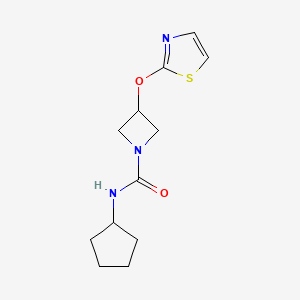
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)
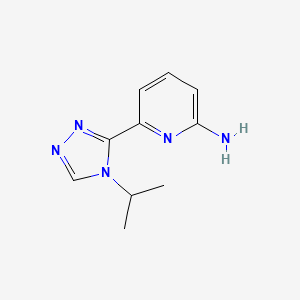


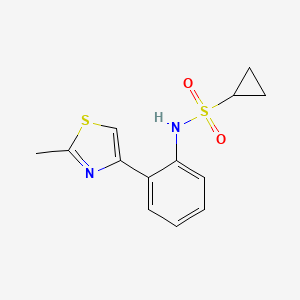
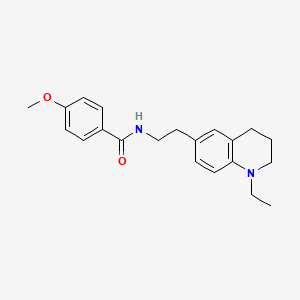
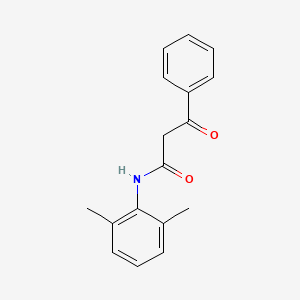
![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)
